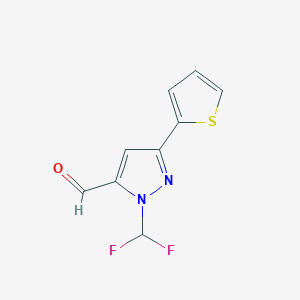
1-(二氟甲基)-3-(噻吩-2-基)-1H-吡唑-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6F2N2OS and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研发
吡唑衍生物以其在各种药物中的存在而闻名,这些药物具有解痉、抗炎、抗菌和镇痛作用 。可以探索该化合物在创建具有类似效果的新药物中的潜在用途。
农化研究
这些化合物通常作为设计农用化学品的构建模块 。可以研究目标化合物在植物保护或生长调节方面的功效。
金属催化
吡唑衍生物可以作为金属催化的双功能配体 。研究可以集中在该化合物如何促进不同的催化过程。
癌症治疗
一些吡唑衍生物由于其抗肿瘤活性,在癌症治疗方面显示出希望 。可以研究该化合物作为抗癌治疗剂的潜力。
神经系统疾病
由于它们对中枢神经系统的活性,一些吡唑用于治疗神经系统疾病 。所讨论的化合物可能是研究针对此类疾病的新疗法的部分。
抗感染剂
已经对吡唑衍生物的抗菌和抗真菌活性进行了研究 。可以合成该化合物并针对各种病原体进行评估,以确定其作为抗感染剂的功效。
属性
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c10-9(11)13-6(5-14)4-7(12-13)8-2-1-3-15-8/h1-5,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRYNKNRNVZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481641.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481642.png)
![7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481644.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481645.png)
![1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481646.png)
![methyl 1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481647.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1481648.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481649.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481650.png)
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481651.png)
![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481654.png)
![1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481655.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481657.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481658.png)
